molecular formula C12H13N3O3S B2631945 [5-(2-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid CAS No. 333312-58-6

[5-(2-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid

Cat. No. B2631945
CAS RN: 333312-58-6
M. Wt: 279.31
InChI Key: WIORZJUMOCARCL-UHFFFAOYSA-N
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Description

The compound “5-(2-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid” is a derivative of 1,2,4-triazole . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves various methods . The reaction mixture of 4-amino-5-pentadecyl-4H-1,2,4-triazole-3-thiol and different substituted aldehydes in ethanol followed by the addition of a few drops of sulfuric acid was refluxed for an appropriate time .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives are diverse . The presence of aryl/heteroaryl substituent at C -5 position of 1,2,4-triazolo-3-thiones/thioles is crucial for potent antibacterial activity .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • The compound has been utilized in the synthesis of amino acid derivatives linked to triazoloquinoxaline moiety, offering a pathway for developing novel compounds with potential biological activity (Fathalla, 2015).
  • It serves as a precursor for synthesizing various heterocyclic compounds, including thiazoles and oxadiazoles, which have applications in pharmaceutical research (Bektaş et al., 2007).

Physicochemical Properties

  • Studies on the acid-base properties of derivatives of this compound have revealed insights into their ionization constants, which is crucial for understanding their behavior in biological systems (Kaplaushenko, 2014).
  • The thermal behavior of derivatives of this compound has been explored to understand their stability and decomposition processes, essential for their application in different environments (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).

Potential Biological Activities

  • Derivatives of this compound have been synthesized and tested for potential antimicrobial activities, indicating its role in developing new antibacterial agents (Demirbas et al., 2004).
  • Some studies have focused on synthesizing compounds derived from this chemical for investigating their lipase and α-glucosidase inhibition, which can be relevant in treating certain metabolic disorders (Bekircan et al., 2015).

Future Directions

The future directions for research on 1,2,4-triazole derivatives are promising. They are considered important antibacterial agents, and further investigations on this scaffold could harness its optimum antibacterial potential . The rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

2-[[5-(2-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-15-11(8-5-3-4-6-9(8)18-2)13-14-12(15)19-7-10(16)17/h3-6H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIORZJUMOCARCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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